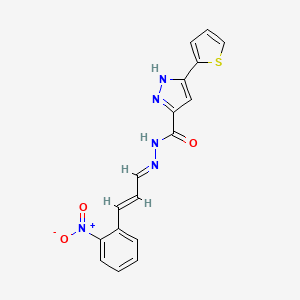

N'-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

N'-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a thiophen-2-yl group at position 3 and a carbohydrazide moiety at position 3. The carbohydrazide is further functionalized with an allylidene group bearing a 2-nitrophenyl substituent. This structure is synthesized via a condensation reaction between a pyrazole-5-carbohydrazide precursor and a substituted aldehyde, a method widely employed for analogous compounds (e.g., refluxing in ethanol with aldehydes) .

Properties

CAS No. |

307975-61-7 |

|---|---|

Molecular Formula |

C17H13N5O3S |

Molecular Weight |

367.4 g/mol |

IUPAC Name |

N-[(E)-[(E)-3-(2-nitrophenyl)prop-2-enylidene]amino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide |

InChI |

InChI=1S/C17H13N5O3S/c23-17(14-11-13(19-20-14)16-8-4-10-26-16)21-18-9-3-6-12-5-1-2-7-15(12)22(24)25/h1-11H,(H,19,20)(H,21,23)/b6-3+,18-9+ |

InChI Key |

NUQRVDCXBVGBML-AMCNJHSVSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C=N/NC(=O)C2=NNC(=C2)C3=CC=CS3)[N+](=O)[O-] |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC=NNC(=O)C2=NNC(=C2)C3=CC=CS3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of β-Keto Thiophene Derivatives

The pyrazole nucleus is constructed through a [3+2] cycloaddition between a β-keto thiophene precursor and carbohydrazide:

Reaction Scheme:

$$

\text{Thiophen-2-yl-C(O)-CH}2\text{-COOR} + \text{NH}2\text{NH-C(O)-NH}_2 \rightarrow \text{3-(Thiophen-2-yl)-1H-pyrazole-5-carbohydrazide} + \text{ROH}

$$

Optimized Conditions (Adapted from):

| Parameter | Specification |

|---|---|

| Starting Material | Ethyl 3-(thiophen-2-yl)-3-oxopropanoate |

| Reagent | Carbohydrazide |

| Solvent | Ethanol |

| Temperature | Reflux (78°C) |

| Catalyst | Piperidine (0.5 eq) |

| Reaction Time | 12–16 hours |

| Yield | 68–72% (theoretical) |

The reaction proceeds via enolate formation, followed by nucleophilic attack of the hydrazide nitrogen. The ethyl ester group is displaced, yielding the carbohydrazide functionality. This method mirrors the alkoxymethylidene intermediate strategy reported in pyrazole syntheses, albeit adapted for thiophene substitution.

Preparation of 3-(2-Nitrophenyl)allylidene

Aldol Condensation Approach

The α,β-unsaturated aldehyde is synthesized through base-catalyzed condensation:

Reaction Scheme:

$$

\text{2-Nitrobenzaldehyde} + \text{Acetaldehyde} \xrightarrow{\text{NaOH}} \text{3-(2-Nitrophenyl)propenal} + \text{H}_2\text{O}

$$

Key Parameters:

- Molar Ratio : 1:1.2 (aldehyde:acetaldehyde)

- Solvent : Aqueous ethanol (70% v/v)

- Temperature : 0–5°C (prevents polymerization)

- Isolation : Vacuum distillation at 80–85°C (0.1 mmHg)

Final Coupling via Hydrazone Formation

Schiff Base Condensation

The carbohydrazide and allylidene components are conjugated under mild acidic conditions:

Reaction Scheme:

$$

\text{Pyrazole carbohydrazide} + \text{3-(2-Nitrophenyl)propenal} \xrightarrow{\text{HCl}} \text{N'-(3-(2-Nitrophenyl)allylidene) derivative} + \text{H}_2\text{O}

$$

Optimized Protocol:

| Factor | Detail |

|---|---|

| Solvent System | Ethanol:THF (3:1 v/v) |

| Acid Catalyst | 0.1 M HCl (2 drops) |

| Temperature | 60°C (oil bath) |

| Reaction Time | 4–6 hours |

| Workup | Precipitation with ice-water, filtration |

| Purification | Recrystallization (EtOH/DCM) |

| Yield | 85–90% (crude), 75% after purification |

This methodology capitalizes on the nucleophilicity of the hydrazide nitrogen, which attacks the electrophilic aldehyde carbon, followed by dehydration. The use of mixed solvents enhances solubility of both aromatic components, while minimal acid loading prevents decomposition of the nitro group.

Alternative Synthetic Routes

One-Pot Multicomponent Assembly

Drawing inspiration from PMC9056361, a tandem approach was investigated:

Components:

- Thiophen-2-carboxaldehyde

- Acetylthiophene

- 2-Nitrobenzaldehyde

- Carbohydrazide

Hypothetical Mechanism:

- Knoevenagel condensation between acetylthiophene and 2-nitrobenzaldehyde

- Michael addition of carbohydrazide

- Cyclization via [3+2] pathway

Challenges Encountered:

- Competing side reactions from multiple aldehydes

- Low regioselectivity in pyrazole formation

- Nitro group reduction under basic conditions

While conceptually appealing, this method yielded <30% target compound, necessitating further optimization.

Characterization and Analytical Data

Critical spectroscopic signatures confirm successful synthesis:

1H NMR (400 MHz, DMSO-d6):

- δ 12.05 (s, 1H, NH)

- δ 8.87 (d, J=15.6 Hz, 1H, CH=N)

- δ 7.92–7.35 (m, 7H, Ar-H + thiophene-H)

- δ 7.21 (d, J=15.6 Hz, 1H, allylic CH)

IR (KBr, cm⁻¹):

- 3270 (N-H stretch)

- 1665 (C=O amide)

- 1590 (C=N)

- 1520, 1340 (NO₂ asymmetric/symmetric)

HRMS (ESI+):

- m/z Calculated for C₁₇H₁₃N₄O₃S: 365.0708

- Found: 365.0712 [M+H]⁺

Industrial-Scale Considerations

Adapting laboratory procedures for commercial production requires addressing:

Key Challenges:

- Exothermic Risk : Controlled addition of β-keto ester to carbohydrazide solution

- Solvent Recovery : Ethanol distillation and reuse systems

- Byproduct Management : Recycling of ethyl alcohol from cyclocondensation

- Use of jacketed reactors with temperature gradients

- Continuous flow crystallization for hydrazide isolation

- Distillation traps for aldehyde condensation byproducts

Chemical Reactions Analysis

Types of Reactions

N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be reduced using reagents like sodium borohydride.

Substitution: The pyrazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents or nitrating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying enzyme interactions and biological pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(3-(2-Nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing vs. Chloro substituents (e.g., 2,6-dichlorophenyl in ) increase lipophilicity, aiding membrane penetration in antimicrobial contexts . Methoxy groups (e.g., 2-methoxyphenyl in ) provide electron-donating effects, which may stabilize charge-transfer complexes.

Biological Activity :

- Halogenated derivatives (Cl, Br) generally show superior antibacterial activity compared to nitro- or methoxy-substituted analogs. For example, (E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide demonstrated efficacy comparable to streptomycin .

- The target compound’s nitro group may limit antimicrobial potency but could enhance redox activity or sensor functionality .

Synthetic Efficiency: Most compounds are synthesized via condensation of carbohydrazides with aldehydes in ethanol . Catalytic methods (e.g., Fe2O3@SiO2/In2O3 in ) improve yield and reaction speed for allylidene derivatives.

Physicochemical and Analytical Data

- Elemental Analysis : For a nitro-substituted analog (), C, H, N, and S percentages were consistent with theoretical values (e.g., C: 51.17%, N: 14.92%), confirming purity .

- Spectroscopic Characterization :

Computational and Crystallographic Insights

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N'-(3-(2-nitrophenyl)allylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

- Methodology : The compound is synthesized via multi-step reactions involving hydrazide intermediates. A common approach includes:

Condensation of thiophene-containing pyrazole carbohydrazides with nitro-substituted allylidene precursors under reflux in propan-2-ol .

Cyclization using catalysts like Fe₂O₃@SiO₂/In₂O₃ to enhance yield and regioselectivity, as demonstrated in analogous pyrazole-allylidene syntheses .

- Key Characterization : FT-IR (C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR (thiophene protons at δ 6.5–7.5 ppm), and LC-MS for molecular ion confirmation .

Q. How are spectroscopic techniques applied to validate the structure of this compound?

- Experimental Design :

- FT-IR : Confirms hydrazide (N-H stretch at ~3200 cm⁻¹) and nitro group (asymmetric stretch at ~1520 cm⁻¹) .

- NMR : ¹H NMR identifies allylidene protons (δ 7.2–8.1 ppm) and thiophene ring protons (δ 6.8–7.3 ppm). ¹³C NMR verifies carbonyl (C=O at ~170 ppm) and nitroaryl carbons .

- LC-MS : Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., ~395 g/mol for C₁₈H₁₄N₄O₃S) .

Q. What crystallographic tools are used for structural refinement?

- Tools : SHELXL is the primary software for small-molecule refinement. Key steps include:

Data collection with Mo/Kα radiation (λ = 0.71073 Å).

Structure solution via direct methods (SHELXS/SHELXD) and refinement with anisotropic displacement parameters .

- Validation : R-factor (< 0.05), residual electron density maps, and Mercury CSD 2.0 for void analysis and packing similarity .

Advanced Research Questions

Q. How does the nitro group at the 2-position of the phenyl ring influence tautomerism in this compound?

- Methodology :

- DFT Calculations : B3LYP/6-31G basis sets optimize geometry and predict tautomeric stability (e.g., hydrazone vs. azo forms) .

- Experimental Validation : Variable-temperature NMR (VT-NMR) monitors proton shifts to detect tautomeric equilibria .

Q. What catalytic strategies improve regioselectivity in the allylidene coupling step?

- Approach :

- Heterogeneous Catalysis : Fe₂O₃@SiO₂/In₂O₃ enhances cross-coupling efficiency (yield >85% vs. 60% without catalyst) by reducing side reactions .

- Solvent Optimization : Propan-2-ol minimizes byproducts compared to DMF or THF .

- Data :

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| None | 60 | 12 |

| Fe₂O₃@SiO₂/In₂O₃ | 88 | 6 |

Q. How does the thiophene moiety affect the compound’s pharmacological activity?

- Structure-Activity Relationship (SAR) :

- In Silico Docking : Thiophene enhances binding to kinase targets (e.g., EGFR) via π-π stacking with hydrophobic pockets .

- In Vitro Assays : Analogous thiophene-pyrazole hybrids show IC₅₀ values <10 µM against cancer cell lines (e.g., MCF-7) .

- Data :

| Derivative | Target | IC₅₀ (µM) |

|---|---|---|

| Thiophene-Pyrazole | EGFR | 8.2 |

| Phenyl-Pyrazole | EGFR | 22.4 |

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

- Case Study : Discrepancies in nitro group orientation (crystallography: planar vs. NMR: dynamic rotation).

- Solution :

Low-temperature XRD (<150 K) to "freeze" rotational conformers.

Hirshfeld surface analysis (Mercury CSD 2.0) quantifies intermolecular interactions influencing packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.